4-Hydroxy Mexiletine
Vue d'ensemble
Description
4-Hydroxy Mexiletine is a derivative of Mexiletine, a well-known antiarrhythmic agent. Mexiletine is primarily used to treat abnormal heart rhythms and chronic pain. The addition of a hydroxyl group to the Mexiletine molecule enhances its pharmacological properties, making this compound a compound of interest in medicinal chemistry.
Applications De Recherche Scientifique
Traitement antiarythmique
La mexilétine est un antiarythmique de classe IB, agissant comme un bloqueur non sélectif des canaux sodiques dépendants du voltage . Elle a été utilisée dans le traitement des arythmies ventriculaires . Grâce à sa capacité de bloquer les canaux sodiques rapides dans les cardiomyocytes, elle a joué un rôle antiarythmique mineur à modéré au cours des dernières décennies .
Traitement des arythmies ventriculaires
Certains patients atteints de cardiopathie structurelle souffrant d'arythmies ventriculaires réfractaires aux médicaments, c'est-à-dire principalement réfractaires à l'amiodarone, ainsi que ceux atteints de formes sélectionnées de syndrome congénital du QT long (LQTS) peuvent encore aujourd'hui bénéficier de la mexilétine .
Discrimination chirale
La mexilétine est utilisée en thérapeutique sous forme de mélange racémique de chlorhydrate de R, S -MXL . Une nouvelle méthode rapide et efficace pour la séparation chirale des énantiomères de la mexilétine utilisant l'électrophorèse capillaire (CE) et les cyclodextrines (CD) comme sélecteurs chiraux (CS) a été développée .
Traitement de la myotonie
L'efficacité et la sécurité de la mexilétine pour les patients myotoniques dystrophiques et non dystrophiques ont été évaluées . La nature rare de la myotonie dystrophique et non dystrophique a limité les données disponibles sur l'efficacité de la mexilétine comme traitement potentiel .
Suppression de la tachycardie/fibrillation ventriculaire récurrente et résistante au traitement
La mexilétine a démontré son efficacité dans divers contextes arythmogènes . Elle a été testée pour la suppression de la tachycardie/fibrillation ventriculaire récurrente et résistante au traitement
Mécanisme D'action
- Role : It inhibits the inward sodium current required for the initiation and conduction of impulses, thus reducing the rate of rise of the action potential (Phase 0) in cardiac cells .
- Downstream effects include shortened action potential duration, reduced refractoriness, and decreased Vmax in partially depolarized cells with fast response action potentials .
- Clinically, it treats ventricular tachycardia and symptomatic premature ventricular beats, while preventing ventricular fibrillation .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Analyse Biochimique
Biochemical Properties
4-Hydroxy Mexiletine interacts with various enzymes and proteins. The formation of hydroxymethyl-mexiletine, p-hydroxy-mexiletine, and m-hydroxy-mexiletine is genetically determined and cosegregates with polymorphic debrisoquine 4-hydroxylase [cytochrome P450 (CYP) 2D6] activity . This suggests that this compound may interact with these enzymes during its metabolic process.
Cellular Effects
In terms of cellular effects, this compound, like its parent compound Mexiletine, has been shown to have significant effects on cardiomyocytes . It has been observed to increase the sodium current in non-diseased human induced pluripotent stem cell-derived cardiomyocytes . This suggests that this compound may influence cell function by modulating ion channels and affecting cellular signaling pathways.
Molecular Mechanism
The molecular mechanism of this compound is similar to that of Mexiletine. It inhibits the inward sodium current required for the initiation and conduction of impulses, thus reducing the rate of rise of the action potential, Phase 0 . This indicates that this compound exerts its effects at the molecular level through binding interactions with sodium channels, potentially influencing gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, chronic administration of Mexiletine has been shown to increase the sodium current in cardiomyocytes . This suggests that this compound may have long-term effects on cellular function, potentially influencing the stability and degradation of the compound in in vitro or in vivo studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a metabolite of Mexiletine, which is metabolized in the liver via the CYP2D6 pathway to form inactive metabolites . This suggests that this compound may interact with enzymes such as CYP2D6 and could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
Mexiletine is rapidly and completely absorbed following oral administration with a bioavailability of about 90% . Its volume of distribution is large and varies from 5 to 9 L/kg in healthy individuals . This suggests that this compound, as a metabolite of Mexiletine, may also be widely distributed within cells and tissues.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Mexiletine typically involves the hydroxylation of Mexiletine. One common method is the direct hydroxylation of Mexiletine using oxidizing agents such as hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the hydroxylated product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy Mexiletine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced back to Mexiletine by removing the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Activité Biologique
4-Hydroxy Mexiletine (4-HM) is a significant metabolite of the antiarrhythmic drug Mexiletine, which is primarily used to treat ventricular arrhythmias. Understanding the biological activity of 4-HM is crucial, as it may contribute to the pharmacological effects observed with Mexiletine and its therapeutic applications in various neuromuscular disorders.
Chemical Structure and Properties
This compound features a hydroxyl group at the para position of its aromatic ring, which is essential for its biological activity. The compound has a molecular formula of and a molecular weight of approximately 237.76 g/mol. Its structural characteristics allow it to function similarly to its parent compound, Mexiletine, primarily as a sodium channel blocker.
This compound exerts its biological effects through the inhibition of sodium channels, similar to Mexiletine. This action is vital in reducing the rate of rise of action potentials in cardiac tissues, thus stabilizing cardiac rhythms. Specifically, it has been shown to block sodium currents () in skeletal muscle fibers in a voltage- and use-dependent manner. This means that the efficacy of 4-HM increases with higher frequencies of stimulation .
Sodium Channel Blockade
The blockade of sodium channels by this compound was evaluated using voltage-clamp techniques on frog skeletal muscle fibers. The results indicated that while 4-HM is less potent than Mexiletine, it still demonstrates significant pharmacological activity as an inactivating channel blocker . The following table summarizes the comparative effectiveness of 4-HM and its parent compound:
Compound | Potency (relative to Mexiletine) | Mechanism |
---|---|---|
This compound | Up to 10-fold less effective | Use-dependent sodium channel blockade |
Mexiletine | - | Use-dependent sodium channel blockade |
Clinical Implications
Clinical studies have highlighted the utility of Mexiletine and its metabolites, including this compound, in treating conditions such as myotonia and other neuromuscular disorders. A study involving patients with genetically confirmed non-dystrophic myotonias indicated that treatment with Mexiletine resulted in significant improvements in muscle stiffness and functional outcomes compared to placebo .
Case Studies and Research Findings
- Long-term Efficacy : A study assessed the long-term safety and efficacy of Mexiletine in patients with non-dystrophic myotonias. The findings revealed that patients experienced substantial improvements in muscle function and quality of life metrics, suggesting that metabolites like 4-HM may play a role in these therapeutic effects .
- Comparative Analysis : In a cohort study comparing various genotypes affected by myotonia, patients treated with Mexiletine showed significant reductions in muscle stiffness scores and improved performance on functional tests compared to untreated controls. This underscores the importance of both Mexiletine and its metabolites in managing symptoms effectively .
Safety Profile
While this compound exhibits beneficial pharmacological properties, it is essential to consider its safety profile. Adverse effects associated with Mexiletine treatment include gastrointestinal disturbances, neurological symptoms such as hallucinations, and rare but severe skin reactions like Stevens-Johnson syndrome . Monitoring for these side effects is crucial when administering treatments involving this compound.
Propriétés
IUPAC Name |
4-(2-aminopropoxy)-3,5-dimethylphenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-7-4-10(13)5-8(2)11(7)14-6-9(3)12;/h4-5,9,13H,6,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIVTPUSDCYBQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(C)N)C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857800 | |
Record name | 4-(2-Aminopropoxy)-3,5-dimethylphenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123363-66-6 | |
Record name | 4-(2-Aminopropoxy)-3,5-dimethylphenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.